molecular formula C10H9NO3 B13124128 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one

Cat. No.: B13124128
M. Wt: 191.18 g/mol
InChI Key: ALKZSMFEVULDCC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features an isoquinolinone core, a privileged scaffold in drug discovery known for its wide range of biological activities . While direct studies on this specific compound are limited, its structure is closely related to other researched isoquinoline derivatives. For instance, structurally similar isoquinolinone compounds have been investigated as key scaffolds in the development of inhibitors for protein-protein interactions, such as MDM2-p53, which are relevant in oncology . Furthermore, recent research into novel HER2 kinase inhibitors for cancer treatment has shown that incorporating an isoquinoline moiety can significantly improve cellular activity and selectivity over other kinase targets, highlighting the value of this chemical class in developing new therapeutic candidates . The 2-hydroxy-1-oxo-1,2-dihydroisoquinoline structure is also recognized for its metal-chelating properties. Related analogs have been utilized to create high-affinity chelating agents for metal ions, with applications in developing diagnostic tools such as magnetic resonance imaging (MRI) contrast agents and luminescent probes . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material appropriately, wearing suitable protective equipment.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-6-methoxyisoquinolin-1-one

InChI

InChI=1S/C10H9NO3/c1-14-8-2-3-9-7(6-8)4-5-11(13)10(9)12/h2-6,13H,1H3

InChI Key

ALKZSMFEVULDCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=C2)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of trans-Amide Intermediate

  • Reactants : 4-tert-butoxyaniline and trans-β-arylmethyl acrylate (aryl = electron-rich phenyl group, e.g., methoxyphenyl).
  • Catalyst : DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN.
  • Conditions : Heated in toluene at 60 °C for 1 hour.
  • Outcome : Formation of a trans-amide intermediate with high yield (~87%).

Step 2: Cyclization to 6-Hydroxy-2(1H)-quinolinone

  • Reagents : Anhydrous aluminum trichloride and tris(pentafluorophenyl)borane [B(C6F5)3].
  • Solvent : Xylene or similar high-boiling aromatic solvents.
  • Conditions : Reaction mixture heated gradually to 90 °C and stirred for 2 hours.
  • Workup : Quenched with ice water, filtered, and recrystallized.
  • Yield : Approximately 83% of 6-hydroxy-2(1H)-quinolinone with high purity (>98%).

This approach is energy-efficient, environmentally friendly, and suitable for large-scale production, offering good control over regioselectivity and functional group tolerance.

Cyclization via Curtius Rearrangement and Electrocyclization

Another synthetic route involves the formation of the isoquinolinone ring through a high-temperature Curtius rearrangement of acyl azides followed by electrocyclization:

  • Starting Material : Acyl azide derivatives of substituted benzoic acids.
  • Process : Thermal rearrangement to isocyanate intermediates, which undergo intramolecular cyclization to form the isoquinolinone ring.
  • Challenges : Acyl azides are highly energetic and pose handling risks; reaction requires careful temperature control.
  • Advantage : Direct ring formation with late-stage introduction of N-heterocycloalkoxy substituents.

This method is useful for preparing 6-substituted isoquinolinones but may be less practical for large-scale due to safety concerns.

Reaction Conditions and Optimization Parameters

Based on the above methods, key parameters influencing the synthesis include:

Parameter Typical Conditions/Values
Solvents Toluene, xylene, anisole, diphenyl ether
Catalysts/Reagents DBU, DBN, anhydrous AlCl3, B(C6F5)3
Temperature 60–100 °C for cyclization; reflux for rearrangement
Reaction Time 1–2 hours for amide formation; 2+ hours for cyclization
Molar Ratios (substrates) Aniline:acrylate ~1:1–1.3; catalyst:substrate ~0.1–0.3
Purification Recrystallization from methanol or solvent mixtures
Yields 80–90% for intermediate and final products

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Two-step amide formation & cyclization Aniline + acrylate → amide → cyclization with AlCl3/B(C6F5)3 High yield, scalable, environmentally friendly Requires moisture-sensitive reagents
Curtius rearrangement/electrocyclization Acyl azide → isocyanate → cyclization Direct ring formation, late-stage substitution Hazardous intermediates, high temp
Alkoxy-bis(dialkylamino)methane route Reagent-mediated alkoxy substitution Enables diverse substitution Expensive reagents, limited scale

Research Findings and Practical Considerations

  • The two-step method using 4-tert-butoxyaniline and β-arylmethyl acrylate is preferred for industrial production due to its simplicity and safety profile.
  • The use of Lewis acids such as aluminum trichloride combined with strong boron Lewis acids facilitates efficient cyclization and hydroxy group formation.
  • Reaction parameters such as temperature and molar ratios are critical to maximize yield and purity.
  • Alternative methods involving acyl azides provide mechanistic insights but are less favored for large-scale synthesis.
  • The methoxy substituent at the 6-position can be introduced via substituted anilines or through alkoxy reagent strategies, depending on the synthetic route chosen.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of dihydroisoquinolinones.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophilic or nucleophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Key analogues and their distinguishing features are summarized below:

Table 1: Comparative Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notes
2-Hydroxy-6-methoxyisoquinolin-1(2H)-one Not explicitly provided C₁₀H₉NO₃ 191.19 2-OH, 6-OCH₃ Target compound; hypothetical structure based on analogues.
6-Bromo-2-methylisoquinolin-1(2H)-one 864866-92-2 C₁₀H₈BrNO 238.08 2-CH₃, 6-Br Higher molecular weight due to bromine .
6-Methylisoquinolin-1(2H)-one 131002-10-3 C₁₀H₉NO 159.19 6-CH₃ Lacks hydroxyl/methoxy groups; simpler structure .
5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one 1628638-80-1 C₁₀H₁₁NO₃ 193.20 5-OH, 6-OCH₃, 3,4-dihydro Reduced ring saturation alters planarity .
6-Hydroxy-2-methylisoquinolin-1(2H)-one 70450-83-8 C₁₀H₉NO₂ 191.19 2-CH₃, 6-OH Regioisomeric hydroxyl vs. methoxy .
6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one 22246-12-4 C₁₀H₁₁NO₂ 177.20 6-OCH₃, 3,4-dihydro Dihydro modification impacts conjugation .

Key Structural-Activity Relationships (SAR)

  • Position of Substituents : The 2-hydroxy-6-methoxy configuration may optimize hydrogen bonding and steric interactions compared to regioisomers like 5-hydroxy-6-methoxy derivatives .

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